molecular formula C16H17N3O2 B3136487 4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline CAS No. 417722-04-4

4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline

Cat. No. B3136487
CAS RN: 417722-04-4
M. Wt: 283.32 g/mol
InChI Key: NJLILSOBYUBVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Conditions : Keep in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The compound 4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline has been a subject of interest in the field of organic chemistry, primarily for its potential in synthesizing novel bioactive compounds. In the realm of synthetic chemistry, Maftei et al. (2013) focused on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. They initiated their synthesis from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and successfully tested the antitumor activity of the resulting compounds against a panel of 11 cell lines in vitro, signifying the compound's potential in drug development and cancer research. The structural confirmation through X-ray crystallography lays a strong foundation for the future application of similar compounds in medicinal chemistry (Maftei et al., 2013).

Application in Molecular Networks

In another intriguing study, Santana et al. (2021) reported the formation of a self-interpenetrated honeycomb molecular network using 4,6-dichlororesorcinol, a water molecule, and the photoproduct rtct-tetrakis(pyridin-4-yl)cyclobutane. This study highlights the unique molecular architecture and potential applications of such compounds in creating intricate molecular frameworks. The study's insights into the hydrogen bonding patterns and the structural characteristics of the photoproduct open avenues for using these compounds in designing new materials with specific properties (Santana et al., 2021).

Catalytic Synthesis and Polymerization

The research by Moustafa and Pagenkopf (2010) delves into the catalytic synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their application in dipolar cycloadditions. The study underscores the potential of these compounds in the stereoselective synthesis of piperidines, a valuable class of compounds in organic synthesis. The high trans stereoselectivity observed in the study indicates the compound's utility in precise synthetic applications, which could be vital in pharmaceutical manufacturing and material science (Moustafa & Pagenkopf, 2010).

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

N-[4-(4-aminophenoxy)pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-12-4-6-13(7-5-12)21-14-8-9-18-15(10-14)19-16(20)11-2-1-3-11/h4-11H,1-3,17H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLILSOBYUBVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC=CC(=C2)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline

Synthesis routes and methods

Procedure details

N1-Cyclobutanecarbonyl-N1-[4-(4-nitrophenoxy)-2-pyridyl]-1-cyclobutanecarboxamide (720 mg), iron powder (1.4 g), ammonium chloride (2.4 g), dimethylformamide (52 ml), ethanol (2 ml) and water (1 ml) were stirred at 100° C. for 15 minutes. The mixture was filtered with celite, and then water and ethyl acetate were added for extraction. The organic layer was washed 5 times with ammonium chloride water and then dried over magnesium sulfate. The drying agent was filtered off, the solvent was distilled off under reduced pressure, ethyl acetate and hexane were added to the residue and the precipitated solid was filtered out to obtain 130 mg of a solid.
Name
N1-Cyclobutanecarbonyl-N1-[4-(4-nitrophenoxy)-2-pyridyl]-1-cyclobutanecarboxamide
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline
Reactant of Route 2
4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline
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4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline
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Reactant of Route 5
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Reactant of Route 6
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4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline

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